Cas no 1698659-79-8 (6-Butylpyrimidin-4-amine)

6-Butylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 6-butylpyrimidin-4-amine
- 6-Butylpyrimidin-4-amine
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- インチ: 1S/C8H13N3/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3,(H2,9,10,11)
- InChIKey: ZDLPMCMKNKYERT-UHFFFAOYSA-N
- SMILES: N1C=NC(=CC=1CCCC)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 106
- XLogP3: 1.5
- トポロジー分子極性表面積: 51.8
6-Butylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-6949-5g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-6949-1g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-6949-0.25g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | B276001-500mg |
6-butylpyrimidin-4-amine |
1698659-79-8 | 500mg |
$ 365.00 | 2022-06-07 | ||
Life Chemicals | F1967-6949-2.5g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-6949-0.5g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | B276001-100mg |
6-butylpyrimidin-4-amine |
1698659-79-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B276001-1g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 1g |
$ 570.00 | 2022-06-07 | ||
Life Chemicals | F1967-6949-10g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
6-Butylpyrimidin-4-amine 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
6-Butylpyrimidin-4-amineに関する追加情報
Introduction to 6-Butylpyrimidin-4-amine (CAS No. 1698659-79-8)
6-Butylpyrimidin-4-amine, identified by its Chemical Abstracts Service (CAS) number 1698659-79-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative belongs to the pyrimidine family, a structural motif widely recognized for its diverse biological activities and pharmaceutical applications. The compound features a butyl substituent at the 6-position and an amine group at the 4-position of the pyrimidine ring, which contributes to its unique chemical properties and reactivity patterns.
The structure of 6-Butylpyrimidin-4-amine makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Pyrimidine derivatives are extensively studied due to their resemblance to nucleic acid bases, which allows them to interact with biological macromolecules such as DNA and RNA. This structural similarity has led to the exploration of these compounds in various therapeutic areas, including antiviral, anticancer, and antimicrobial treatments.
Recent advancements in medicinal chemistry have highlighted the potential of 6-Butylpyrimidin-4-amine as a scaffold for drug discovery. Its amine functionality provides a reactive site for further chemical modifications, enabling the attachment of pharmacophores that enhance binding affinity and selectivity towards target enzymes or receptors. For instance, studies have demonstrated its utility in designing kinase inhibitors, where the pyrimidine core serves as a key recognition element.
In the context of bioorganic synthesis, 6-Butylpyrimidin-4-amine plays a crucial role in constructing more intricate molecular frameworks. The presence of both electron-donating (butyl group) and electron-withdrawing (pyrimidine ring) features allows for versatile synthetic strategies, including nucleophilic substitution reactions, metal-catalyzed cross-coupling, and condensation reactions. These attributes make it a preferred building block for chemists working on drug development pipelines.
One notable application of 6-Butylpyrimidin-4-amine is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that disrupt or modulate these interactions, researchers aim to develop treatments that address underlying pathophysiological mechanisms. The pyrimidine core of 6-Butylpyrimidin-4-amine provides an ideal platform for such endeavors due to its ability to mimic natural ligands and interfere with protein binding.
Moreover, recent research has explored the pharmacological properties of 6-Butylpyrimidin-4-amine derivatives in preclinical models. Studies indicate that certain modifications at the 6-and 4-position can enhance bioavailability and metabolic stability, critical factors for drug efficacy. For example, derivatives with optimized solubility profiles have shown promising results in animal studies for treating neurological disorders. These findings underscore the importance of 6-Butylpyrimidin-4-amine as a lead compound in medicinal chemistry.
The synthetic pathways for 6-Butylpyrimidin-4-amine have also been refined through modern catalytic techniques. Transition-metal-catalyzed reactions, such as palladium-mediated coupling reactions, have enabled efficient construction of the pyrimidine ring system from simpler precursors. These methods not only improve yield but also reduce waste generation, aligning with green chemistry principles. Such advancements make large-scale production of 6-Butylpyrimidin-4-amines more sustainable and economically viable.
In conclusion,6 Butylpyridine 4 amine (CAS No: 1698659798) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features and reactivity patterns make it a versatile intermediate for synthesizing biologically active molecules. As research continues to uncover new therapeutic targets and synthetic methodologies,6 Butylpyridine 4 amine is poised to remain at the forefront of medicinal chemistry innovation.
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